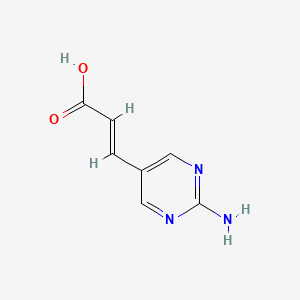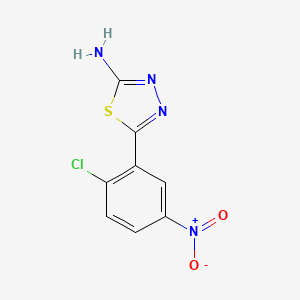
5-(2-氯-5-硝基苯基)-1,3,4-噻二唑-2-胺
描述
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to the thiadiazole moiety
科学研究应用
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It is explored for its use in the development of new materials with specific properties, such as conducting polymers or as a component in organic electronic devices.
准备方法
The synthesis of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chloro-5-nitroaniline with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 2-chloro-5-nitroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
化学反应分析
5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Common reagents and conditions for these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas with palladium on carbon for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of vital biological processes in pathogens or cancer cells. The presence of the chloro and nitro groups can enhance its binding affinity and specificity towards these targets. In agricultural applications, it may act by disrupting essential metabolic pathways in pests or weeds, leading to their death or growth inhibition.
相似化合物的比较
Similar compounds to 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazol-2-amine: Studied for its potential anticancer activity.
2-(2-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole: Investigated for its use in organic electronics.
The uniqueness of 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine lies in the specific combination of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.
属性
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2S/c9-6-2-1-4(13(14)15)3-5(6)7-11-12-8(10)16-7/h1-3H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVGLCTWGVBGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223476 | |
| Record name | 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299936-71-3 | |
| Record name | 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299936-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


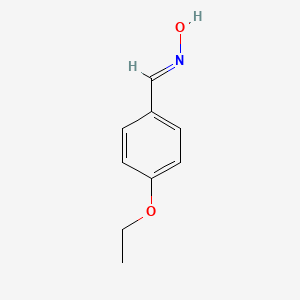
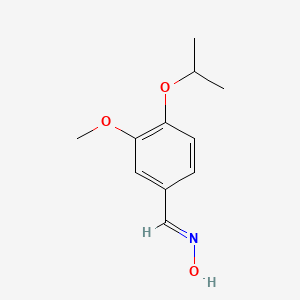

![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)
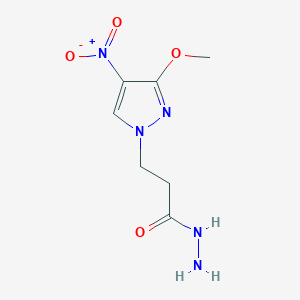
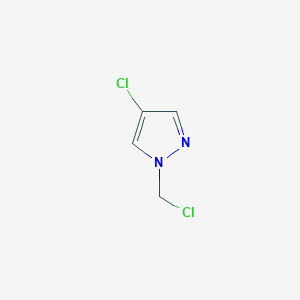
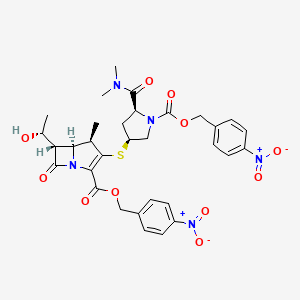


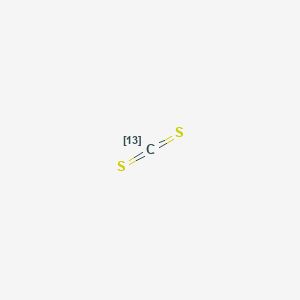

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)

